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Compound of Interest

Compound Name: 1-lodooctane

Cat. No.: B127717

Authored for researchers, scientists, and professionals in drug development, this guide
provides an in-depth look at the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data of 1-iodooctane. This document presents a comprehensive analysis of its
structural features through the interpretation of its spectral data, supported by detailed
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-iodooctane, both proton (*H) and carbon-13
(3C) NMR spectra offer unique insights into its alkyl chain and the influence of the terminal
lodine atom.

'H NMR Spectral Data

The *H NMR spectrum of 1-iodooctane is characterized by distinct signals corresponding to
the different proton environments along the C8 alkyl chain. The electron-withdrawing effect of
the iodine atom causes a downfield shift for the protons on the carbon atom to which it is
attached (C1).
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
CHs (C8) ~0.89 Triplet (1) ~6.8
(CH2)s (C3-C7) ~1.27 Multiplet (m)
CHz2 (C2) ~1.83 Quintet (p) ~7.2
CHal (C1) ~3.19 Triplet (t) ~7.3

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of 1-iodooctane. The
carbon atom bonded to the iodine (C1) is significantly shifted downfield compared to the other
carbons in the alkyl chain.

Carbon Assignment Chemical Shift (8, ppm)
C1 (CHal) ~7.3

Cc2 ~34.1

C3 ~31.0

C4 ~28.8

C5 ~30.8

C6 ~22.6

Cc7 ~31.8

C8 (CHs) ~14.1

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 1-iodooctane is dominated by
absorptions corresponding to the C-H and C-1 bonds.
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Wavenumber (cm~?) Vibrational Mode Intensity
2955 - 2854 C-H stretch (alkane) Strong

1465 C-H bend (methylene) Medium

1378 C-H bend (methyl) Medium
~500-600 C-I stretch Medium-Weak

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data
for 1-iodooctane.

NMR Spectroscopy Protocol

1. Sample Preparation:

o Asample of 1-iodooctane (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent, most commonly chloroform-d (CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

o The NMR tube is placed in the spectrometer.

e The magnetic field is shimmed to achieve homogeneity.

e For 'H NMR, a standard pulse sequence is used with a sufficient number of scans (typically
8-16) to obtain a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required
due to the lower natural abundance of the 13C isotope.
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3. Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the
frequency-domain spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts are calibrated relative to the TMS signal.

Integration of the H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance
ATR)

1. Instrument Setup:

e The ATR accessory is installed in the FTIR spectrometer.
e A background spectrum of the clean, empty ATR crystal is recorded.
2. Sample Application:

o Asmall drop of neat 1-iodooctane is placed directly onto the surface of the ATR crystal (e.g.,
diamond or zinc selenide).

3. Data Acquisition:

o The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve
the signal-to-noise ratio.

e The spectral data is typically collected in the range of 4000-400 cm~1.
4. Data Processing:

» The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow from the chemical structure of 1-
iodooctane to the acquisition and interpretation of its spectroscopic data.

Spectroscopic Analysis Workflow for 1-lodooctane
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-lodooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127717#spectroscopic-data-for-1-iodooctane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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